2',5'-Difluoroacetophenone

Description

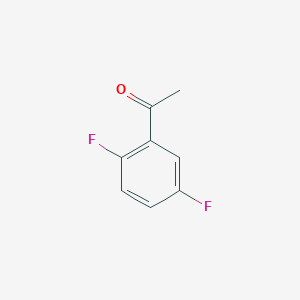

Structure

2D Structure

Properties

IUPAC Name |

1-(2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAFIZUVVWJAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173498 | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-36-8 | |

| Record name | 1-(2,5-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',5'-Difluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2',5'-difluoroacetophenone, a key fluorinated building block for professionals in chemical research and drug development. We will delve into its core chemical properties, structural characteristics, synthesis protocols, and its significant role as a precursor in the development of therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1979-36-8) is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring at positions 2 and 5.[1] This substitution pattern imparts unique electronic properties that are highly valuable in medicinal chemistry, influencing both the reactivity of the molecule and the biological activity of its derivatives.[2]

Molecular Structure

The structure consists of an acetyl group (-COCH₃) attached to a 1,4-difluorinated benzene ring. The presence of fluorine at the ortho (2') position relative to the acetyl group introduces significant electronic and steric effects that govern its conformational preferences and reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1979-36-8 | [1] |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid/oil | [4] |

| Boiling Point | 78-80 °C at 12 mmHg | [5] |

| Density | 1.233 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4882 | |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][5] |

Synthesis and Reactivity

The synthesis and reactivity of this compound are governed by the interplay of the electron-withdrawing acetyl group and the strong inductive and moderate mesomeric effects of the fluorine substituents.

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene.[6][7] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Experimental Design:

-

Reactant Choice: 1,4-difluorobenzene is the logical starting material. Acetyl chloride or acetic anhydride are standard, effective acylating agents.[7]

-

Catalyst: A strong Lewis acid like AlCl₃ is required to generate the highly electrophilic acylium ion (CH₃CO⁺) from the acetyl chloride.[8] A stoichiometric amount is necessary as the catalyst complexes with both the reactant and the product ketone.[9]

-

Solvent: The reaction can be run using excess 1,4-difluorobenzene as the solvent to drive the reaction and simplify workup, or an inert solvent like dichloromethane (CH₂Cl₂) can be used.[6][8]

-

Temperature Control: The initial formation of the acylium ion complex is exothermic. Therefore, the reaction is typically started at a low temperature (0 °C) to control the rate of reaction before being allowed to proceed at room temperature.[8]

Caption: Workflow for the synthesis of this compound.

Self-Validating Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas trap (to handle evolved HCl).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

Acylation: A solution of acetyl chloride (1.0 eq.) in dry dichloromethane is added dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Aromatic Addition: 1,4-Difluorobenzene (1.05 eq.) is then added dropwise via the dropping funnel.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.[8]

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional regions: the carbonyl group and the difluorinated aromatic ring.

-

Carbonyl Group Reactivity: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions. It can be reduced to the corresponding alcohol, undergo Wittig reactions to form alkenes, or participate in condensation reactions (e.g., aldol or Claisen-Schmidt) to form α,β-unsaturated ketones.[10]

-

Aromatic Ring Reactivity: The two fluorine atoms are strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards further electrophilic aromatic substitution.[11] However, this deactivation also makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group is present or under forcing conditions.

-

Influence of Fluorine Position: The ortho-fluorine (at C2') exerts a significant steric and electronic influence on the adjacent acetyl group. This can affect the rate and outcome of reactions at the carbonyl center. Studies on related 2'-fluoroacetophenones have shown that through-space spin-spin couplings between the ortho-fluorine and the acetyl protons/carbon can be observed in NMR spectra, indicating a preferred conformation where these groups are in close proximity.[9][12]

Application in Drug Discovery: A Precursor to DPP-4 Inhibitors

A primary and high-value application of this compound is its use as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[13] DPP-4 is a therapeutic target for the management of type 2 diabetes.[2][14] Inhibitors of this enzyme, often called "gliptins," work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[13][15]

Synthesis of Pyrazole-Based DPP-4 Inhibitors

Many potent DPP-4 inhibitors feature a central pyrazole scaffold. This compound serves as the starting material for constructing the substituted pyrazole ring system. A common synthetic route involves its condensation with hydrazine or a substituted hydrazine.

Caption: General workflow for pyrazole synthesis from this compound.

Representative Experimental Protocol:

-

Enaminone Formation: this compound (1.0 eq.) is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq.) at 80-100 °C for several hours. The reaction mixture is then cooled, and the excess DMF-DMA is removed under vacuum to yield the crude enaminone intermediate.[3]

-

Cyclocondensation: The crude enaminone is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate (1.1 eq.) is added, and the mixture is refluxed for 2-4 hours.[16]

-

Workup and Purification: Upon completion, the reaction is cooled, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final pyrazole product is purified by column chromatography or recrystallization.[17]

Role of the 2,5-Difluorophenyl Moiety in DPP-4 Inhibition

The 2,5-difluorophenyl group, introduced via the starting acetophenone, plays a crucial role in the binding of the final inhibitor to the DPP-4 active site.

-

Hydrophobic Interactions: The difluorophenyl ring typically occupies a hydrophobic pocket (often the S1 or S2 subsite) within the enzyme's active site, contributing significantly to the binding affinity.[10]

-

π-π Stacking and Cation-π Interactions: Molecular docking studies of pyrazole-based inhibitors show that the aromatic ring can engage in favorable π-π stacking or cation-π interactions with key amino acid residues, such as Tyrosine (Tyr666) and Arginine (Arg358).[10][11]

-

Modulation of Physicochemical Properties: The fluorine atoms enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. They also modulate the electronic properties (pKa) of the molecule, which can optimize its binding and pharmacokinetic profile.[13]

Spectroscopic and Structural Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

| Technique | Expected Features |

| ¹H NMR | Methyl Protons (-CH₃): A singlet around δ 2.6 ppm. This signal may appear as a triplet due to through-space coupling to the ortho-fluorine (⁵JHF).[9][12] Aromatic Protons (Ar-H): Three complex multiplets in the δ 7.1-7.8 ppm region. The signals will show coupling to each other (³JHH, ⁴JHH) and to the two fluorine atoms (³JHF, ⁴JHF), resulting in complex splitting patterns. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal around δ 195-200 ppm. Methyl Carbon (-CH₃): A signal around δ 26-30 ppm. Aromatic Carbons (Ar-C): Six signals in the δ 115-165 ppm region. The carbons directly bonded to fluorine (C-F) will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz). Other aromatic carbons will also show smaller C-F couplings.[12][18][19] |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.[20][21] C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 156. Key Fragments: A prominent peak at m/z = 141 due to the loss of the methyl radical ([M-15]⁺). Another significant peak at m/z = 123 corresponding to the difluorobenzoyl cation ([C₇H₃F₂O]⁺) after loss of the acetyl group, or a peak at m/z = 43 for the acetyl cation ([CH₃CO]⁺).[22][23] |

Safety and Handling

This compound is classified as an irritant.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

This guide has provided a detailed examination of this compound, from its fundamental properties to its synthesis and critical role in the development of modern pharmaceuticals. Its unique structure makes it a valuable and versatile tool for researchers and scientists in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. galchimia.com [galchimia.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ijrdpl.com [ijrdpl.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence [frontiersin.org]

- 15. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. m.youtube.com [m.youtube.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 23. app.studyraid.com [app.studyraid.com]

Introduction: The Strategic Importance of a Fluorinated Ketone

An In-depth Technical Guide to 2',5'-Difluoroacetophenone (CAS 1979-36-8) for Researchers and Drug Development Professionals

This compound, identified by CAS number 1979-36-8, is a fluorinated aromatic ketone that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure, featuring an acetophenone core substituted with two fluorine atoms at the 2' and 5' positions, imparts unique chemical properties that are highly sought after in medicinal chemistry, agrochemical development, and materials science.[1] The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate for creating novel, high-performance molecules.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, reaction chemistry, applications, analytical characterization, and safety protocols.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are summarized below. It presents as a clear, colorless to yellow liquid with a high boiling point and solubility in common organic solvents.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 1979-36-8 | |

| Molecular Formula | C₈H₆F₂O | |

| Molecular Weight | 156.13 g/mol | |

| Appearance | Clear colorless to yellow liquid/oil | [2][3] |

| Boiling Point | 78-80°C at 12 mmHg | [2] |

| Density | 1.233 g/mL at 25°C | |

| Refractive Index (n20/D) | 1.4882 | |

| Flash Point | 113°C (235.4°F) - closed cup | |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

| InChI Key | HLAFIZUVVWJAKL-UHFFFAOYSA-N | |

| SMILES String | CC(=O)c1cc(F)ccc1F |

Synthesis and Reaction Chemistry

Core Synthesis: Friedel-Crafts Acylation

The primary industrial synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,4-difluorobenzene.[4] This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group (CH₃CO-) onto the difluorinated aromatic ring.[5]

Causality in Experimental Design: The choice of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst polarizes the acylating agent (acetyl chloride or acetic anhydride), generating a highly electrophilic acylium ion.[5] The benzene ring of 1,4-difluorobenzene, though deactivated by the electron-withdrawing fluorine atoms, acts as a nucleophile, attacking the acylium ion.[4] A stoichiometric amount of the catalyst is often required because the product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[6]

Detailed Synthesis Protocol

This protocol is a representative example based on analogous Friedel-Crafts acylation procedures.[7]

-

Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl evolution) is charged with anhydrous aluminum chloride (0.3 mol).

-

Solvent & Reagent Addition: 1,4-difluorobenzene (0.2 mol) is added to the flask. The mixture is cooled in an ice bath.

-

Acylation: Acetyl chloride (0.3 mol) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained between 20°C and 40°C.

-

Reaction: After the addition is complete, the mixture is stirred at an elevated temperature (e.g., 120°C) for approximately 2 hours to drive the reaction to completion.

-

Workup: The hot reaction mixture is carefully poured onto crushed ice (~250 g) to decompose the aluminum chloride complex.

-

Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Key Reactions and Synthetic Utility

This compound is a versatile intermediate. Its primary reactive sites are the ketone's carbonyl group and the aromatic ring.

-

Preparation of 2,5-Difluorostyrene: It serves as a precursor for 2,5-difluorostyrene, a valuable monomer in materials science.[2]

-

Oxidation: The methyl ketone can be oxidized to a carboxylic acid (2,5-difluorobenzoic acid) using reagents like sodium hypochlorite (haloform reaction), providing another key synthetic intermediate.[7]

-

Reduction: The ketone can be reduced to a secondary alcohol (1-(2,5-difluorophenyl)ethanol), which can be a chiral precursor for more complex molecules.

-

Alpha-Halogenation: The α-carbon can be halogenated (e.g., brominated) to form α-halo ketones, which are potent alkylating agents used to construct heterocyclic systems.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. This compound provides a ready-made difluorophenyl moiety for this purpose.

Inhibitors of Dipeptidyl Peptidases (DPP-4)

A significant application of this compound is in the synthesis of pyrazole-based inhibitors of dipeptidyl peptidase-4 (DPP-4).[2][8] These inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. The difluorophenyl group often occupies a key binding pocket in the enzyme, enhancing potency and selectivity.

Intermediate for Other Pharmaceuticals

The compound is also utilized as an intermediate in the synthesis of various other pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its structure serves as a scaffold that can be elaborated through various chemical transformations to build complex active pharmaceutical ingredients (APIs).

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) around δ 2.6 ppm and complex multiplets in the aromatic region (δ 7.0-7.8 ppm) for the three aromatic protons, showing coupling to each other and to the fluorine atoms.

-

¹³C NMR: The spectrum would show a signal for the carbonyl carbon (~195-200 ppm), the methyl carbon (~26 ppm), and several signals for the aromatic carbons, with characteristic large C-F coupling constants.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aryl ketone would be prominent, typically around 1680-1700 cm⁻¹. C-F stretching bands would appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 156, corresponding to the molecular weight of the compound.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

| Safety Aspect | Guideline | Reference(s) |

| Hazard Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, respirator with appropriate filter (e.g., type ABEK). | |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature. | [2] |

Conclusion

This compound (CAS 1979-36-8) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined synthesis, versatile reactivity, and the advantageous properties conferred by its difluorinated phenyl ring make it a high-value component in the synthetic chemist's toolbox. For professionals in drug discovery, a thorough understanding of its chemistry and handling provides a direct pathway to novel molecular architectures with enhanced therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1979-36-8 [m.chemicalbook.com]

- 3. Cas 1979-36-8,this compound | lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Page loading... [guidechem.com]

- 8. This compound | 1979-36-8 [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2',5'-Difluoroacetophenone: A Key Intermediate in Modern Synthesis

This guide provides a comprehensive technical overview of 2',5'-difluoroacetophenone, a crucial fluorinated building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental properties, synthesis, characterization, applications, and safety protocols, offering field-proven insights to facilitate its effective use in the laboratory.

Part 1: Core Chemical and Physical Identity

This compound is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon in drug discovery and materials science.

Chemical Identity:

-

Systematic Name: 1-(2,5-difluorophenyl)ethan-1-one

-

Common Synonyms: 2,5-Difluoroacetophenone

Structural Representation:

The structure of this compound features a difluorinated benzene ring attached to an acetyl group.

Caption: 2D structure of this compound.

Physicochemical Properties:

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, particularly for synthesis and purification processes.

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | --INVALID-LINK--[3] |

| Boiling Point | 78-80 °C at 12 mmHg | --INVALID-LINK--[3] |

| Density | 1.233 g/mL at 25 °C | --INVALID-LINK--[1][4] |

| Refractive Index (n20/D) | 1.4882 | --INVALID-LINK--[1][4] |

| Flash Point | >110 °C (>230 °F) | --INVALID-LINK--[3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | --INVALID-LINK--[3] |

Part 2: Synthesis and Purification

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene.[3] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the difluorinated aromatic ring.

Causality of the Experimental Design:

The choice of 1,4-difluorobenzene as the starting material is logical due to the directing effects of the fluorine substituents. Although fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, it is also an ortho-, para-director via its resonance effect. In the case of 1,4-difluorobenzene, all positions are ortho to a fluorine atom, leading to a single acylated product. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is necessary to generate the highly electrophilic acylium ion from the acylating agent (acetyl chloride or acetic anhydride).[5] The reaction is typically performed in a non-polar aprotic solvent, such as dichloromethane or dichloroethane, to prevent reaction with the Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system, where reaction monitoring by Thin Layer Chromatography (TLC) ensures the reaction proceeds to completion before quenching.

Materials:

-

1,4-Difluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents). Stir the suspension and cool the flask to 0 °C in an ice bath.

-

Substrate Addition: In a separate flask, dissolve 1,4-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) to the solution of 1,4-difluorobenzene in the dropping funnel.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl with vigorous stirring.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis and Purification Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm. The aromatic protons will appear as complex multiplets in the range of δ 7.2-7.8 ppm due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR will show a peak for the carbonyl carbon (C=O) around δ 196 ppm and the methyl carbon (CH₃) around δ 26 ppm. The aromatic carbons will appear in the δ 115-165 ppm region, with their signals split due to coupling with the fluorine atoms. A notable feature is the through-space coupling between the carbonyl carbon and the fluorine at the 2'-position.[6]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands. A strong band around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the ketone. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will likely include a prominent peak at m/z = 141, corresponding to the loss of a methyl group ([M-CH₃]⁺), and a peak at m/z = 113, corresponding to the [M-COCH₃]⁺ fragment.

| Analytical Data Summary | |

| Technique | Expected Key Signals |

| ¹H NMR | δ ~2.6 (s, 3H, CH₃), δ 7.2-7.8 (m, 3H, Ar-H) |

| ¹³C NMR | δ ~196 (C=O), δ ~26 (CH₃), δ 115-165 (Ar-C, with C-F coupling) |

| IR (cm⁻¹) | ~1690 (C=O stretch), ~1250 (C-F stretch), ~3050 (Ar C-H stretch) |

| MS (m/z) | 156 (M⁺), 141 ([M-CH₃]⁺), 113 ([M-COCH₃]⁺) |

Part 4: Applications in Research and Drug Development

The unique electronic properties conferred by the two fluorine atoms make this compound a highly sought-after intermediate in several areas of chemical research.

Pharmaceutical Synthesis:

A primary application of this compound is in the synthesis of bioactive molecules. It serves as a key starting material for the preparation of various heterocyclic compounds.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: this compound is used in the synthesis of pyrazole-based compounds that act as inhibitors of DPP-4.[3] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[7][8][9] The fluorine atoms in the molecule can enhance binding affinity to the target enzyme and improve the metabolic stability and pharmacokinetic profile of the final drug candidate.[10][11]

-

Anti-inflammatory and Analgesic Drugs: The difluorophenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. This compound provides a convenient entry point for the synthesis of such compounds.

Agrochemicals and Materials Science:

-

Agrochemicals: The introduction of fluorine atoms into agrochemicals can increase their efficacy, selectivity, and stability. This building block is utilized in the development of novel pesticides and herbicides.

-

Polymers and Organic Electronics: It is used in the synthesis of specialty polymers, where the fluorine content can enhance thermal stability and chemical resistance.[12] Furthermore, it has applications in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics.[5]

Illustrative Reaction Scheme:

Caption: Synthesis of a pyrazole derivative from this compound.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard and Precautionary Statements:

| GHS Information | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Part 6: References

-

A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. BenchChem. --INVALID-LINK--

-

This compound 98%. Sigma-Aldrich. --INVALID-LINK--

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. --INVALID-LINK--

-

This compound. LookChem. --INVALID-LINK--

-

Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene. BenchChem. --INVALID-LINK--

-

This compound CAS#: 1979-36-8. ChemicalBook. --INVALID-LINK--

-

2 5′-Difluoroacetophenone CAS 1979-36-8. Shanghai Talent Chemical Co.,Ltd. --INVALID-LINK--

-

This compound. Sigma-Aldrich. --INVALID-LINK--

-

Dipeptidyl Peptidase IV Inhibitor IV K579. Sigma-Aldrich. --INVALID-LINK--

-

Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Current Enzyme Inhibition. --INVALID-LINK--

-

Emerging role of dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes. Cardiovascular Diabetology. --INVALID-LINK--

-

This compound. Chem-Impex. --INVALID-LINK--

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. --INVALID-LINK--

-

Inhibitors of dipeptidyl peptidase-4 as therapeutic agents for individuals with type 2 diabetes: a 25-year journey. PubMed. --INVALID-LINK--

References

- 1. 2 ,5 -Difluoroacetophenone 98 1979-36-8 [sigmaaldrich.com]

- 2. 2′,5′-ジフルオロアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dipeptidyl Peptidase IV Inhibitor IV K579 [sigmaaldrich.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Emerging role of dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of dipeptidyl peptidase-4 as therapeutic agents for individuals with type 2 diabetes: a 25-year journey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2',5'-Difluoroacetophenone

Introduction

2',5'-Difluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science.[1][2] Its structural integrity and purity are paramount for its successful application in these fields. Spectroscopic analysis provides a definitive, non-destructive method for confirming the molecular structure and assessing the purity of this compound. This in-depth technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The "Why" Behind the NMR Experiment: Causality in Experimental Choices

The choice of NMR experiments is dictated by the need for a complete structural assignment.

-

¹H NMR provides information on the number, environment, and coupling of protons.

-

¹³C NMR reveals the number and types of carbon atoms.

-

¹⁹F NMR is essential for directly observing the fluorine atoms, which are key functional groups in this molecule.

The combination of these experiments allows for a comprehensive and unambiguous assignment of the molecular structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, as ¹³C has a low natural abundance.

Data Acquisition Parameters (¹⁹F NMR):

-

Pulse Program: A standard single-pulse experiment, often without proton decoupling initially to observe H-F couplings.

-

Spectral Width: A wide spectral width is often necessary for fluorinated compounds, for example, from -50 to -250 ppm.

-

Reference: An external reference such as CFCl₃ is commonly used.[3]

Data Presentation: NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic Protons | 7.20 - 7.40 | m | 3H | Ar-H | |

| Methyl Protons | 2.60 | t | J(H,F) = 4.4 | 3H | -COCH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~195 | C=O |

| Aromatic Carbons | 115 - 160 (multiple signals with C-F coupling) | Ar-C |

| Methyl Carbon | ~26 | -COCH₃ |

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

In-Depth Interpretation: Unraveling the Structure

The ¹H NMR spectrum shows a multiplet in the aromatic region, indicative of the three protons on the difluorinated benzene ring. The methyl protons appear as a triplet due to coupling with the ortho-fluorine atom. This through-space coupling is a key indicator of the proximity of the methyl group to the fluorine atom.[4]

The ¹³C NMR spectrum displays a characteristic downfield signal for the carbonyl carbon. The aromatic region will show multiple signals, some of which will be split into doublets due to coupling with the directly attached fluorine atoms (¹Jcf) and smaller couplings with more distant fluorine atoms.

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. For this compound, two distinct signals are expected, each corresponding to one of the fluorine atoms. The chemical shifts and the coupling between the two fluorine atoms provide definitive evidence for their relative positions on the aromatic ring. Aromatic fluorine chemical shifts typically range from +80 to +170 ppm relative to CFCl₃.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

The "Why" Behind the IR Experiment: A Vibrational Fingerprint

For this compound, IR spectroscopy is used to confirm the presence of two key functional groups:

-

The carbonyl (C=O) group of the ketone.

-

The C-F bonds of the fluorinated aromatic ring.

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Presentation: IR Spectral Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Weak |

| C=O stretch (ketone) | ~1680 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-F stretch | 1250 - 1000 | Strong |

Note: The exact peak positions can be influenced by the physical state of the sample.

In-Depth Interpretation: Confirming Key Functional Groups

The IR spectrum of this compound will be dominated by a strong absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic ketone.[6] The presence of strong bands in the 1250-1000 cm⁻¹ region confirms the existence of C-F bonds. The aromatic C-H and C=C stretching vibrations will also be present in their expected regions.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The "Why" Behind the MS Experiment: Molecular Weight and Fragmentation

The primary goals of running a mass spectrum for this compound are:

-

To analyze the fragmentation pattern , which can provide further structural confirmation.

Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules.

Sample Introduction:

-

The sample can be introduced directly via a solids probe or, if volatile, through a gas chromatograph (GC-MS).

Data Acquisition Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

Data Presentation: Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 156 | High | [M]⁺ (Molecular Ion) |

| 141 | High | [M - CH₃]⁺ |

| 113 | Medium | [M - COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

In-Depth Interpretation: Confirming Molecular Weight and Fragmentation

The mass spectrum will show a prominent molecular ion peak at m/z 156, corresponding to the molecular weight of this compound.[1] The fragmentation pattern is also highly informative. The loss of a methyl group (CH₃) results in a fragment at m/z 141. The peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), and the peak at m/z 113 represents the difluorophenyl cation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Safety and Handling

This compound is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and definitive confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this important fluorinated compound. This guide provides the necessary data, protocols, and interpretations to enable researchers to confidently verify the identity and purity of their samples, ensuring the integrity of their downstream applications.

References

- 1. 2 ,5 -Difluoroacetophenone 98 1979-36-8 [sigmaaldrich.com]

- 2. 2′,5′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. colorado.edu [colorado.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. proprep.com [proprep.com]

- 7. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2',5'-Difluoroacetophenone

Introduction: The Strategic Importance of Fluorinated Acetophenones in Modern Chemistry

2',5'-Difluoroacetophenone is a fluorinated aromatic ketone that has emerged as a valuable building block in the synthesis of complex organic molecules. Its strategic importance lies in the unique physicochemical properties imparted by the two fluorine atoms on the phenyl ring. These fluorine substituents can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making this compound a sought-after intermediate in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Early Synthesis

The first documented synthesis of this compound was reported in 1961 by Bergmann and Berkovic in The Journal of Organic Chemistry.[2] Their work, focused on the preparation of various aromatic fluorine compounds, laid the groundwork for the future exploration of this and other polyfluorinated ketones. The initial synthesis highlighted the utility of classical synthetic reactions for the introduction of fluorine atoms into aromatic systems, paving the way for the development of more refined and efficient methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical Properties

| Property | Value |

| CAS Number | 1979-36-8[2][3][4] |

| Molecular Formula | C₈H₆F₂O[3][4] |

| Molecular Weight | 156.13 g/mol [3][4][5] |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 190-191 °C[5] |

| Density | 1.233 g/mL at 25 °C[2][4] |

| Refractive Index | n20/D 1.4882[2][4] |

| Flash Point | 70 °C (158 °F)[5] |

Spectroscopic Data

The following data provides a reference for the characterization of this compound. Note that the chemical shifts in NMR spectra are influenced by the solvent used.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by a singlet for the methyl protons and a complex multiplet for the aromatic protons due to fluorine-proton coupling. The expected chemical shifts (in CDCl₃) are approximately:

-

δ 2.6 (s, 3H, -COCH₃)

-

δ 7.1-7.5 (m, 3H, Ar-H)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with splitting patterns due to carbon-fluorine coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong absorption band is expected around 1680-1700 cm⁻¹, which is indicative of the C=O stretching of the ketone. C-F stretching bands typically appear in the region of 1100-1300 cm⁻¹.[6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z = 141, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two most prevalent and scientifically robust methods are Friedel-Crafts acylation and the Grignard reaction.

Method 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene

This is a classic and widely employed method for the synthesis of aryl ketones.[7] The reaction involves the electrophilic aromatic substitution of 1,4-difluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

-

Choice of Substrate (1,4-Difluorobenzene): The fluorine atoms are deactivating groups, making the aromatic ring less reactive towards electrophilic substitution. However, they are ortho-, para-directing. In the case of 1,4-difluorobenzene, acylation will occur at one of the positions ortho to a fluorine atom.

-

Lewis Acid Catalyst (AlCl₃): The catalyst is crucial for generating the highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent, which is necessary to overcome the deactivation of the aromatic ring by the fluorine atoms.

-

Reaction Conditions: The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane or carbon disulfide at low temperatures to control the exothermicity and minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and 1,4-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Addition of Acetylating Agent: Add acetyl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

Method 2: Grignard Reaction with a Nitrile Precursor

An alternative and powerful method for C-C bond formation is the Grignard reaction.[8] This approach involves the reaction of a Grignard reagent, prepared from a suitable aryl halide, with a nitrile to form a ketone after hydrolysis.

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: 2,5-Difluorobromobenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 2,5-difluorophenylmagnesium bromide. The exclusion of water is critical as Grignard reagents are highly basic and will be quenched by any protic source.

-

Reaction with Nitrile: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile (e.g., acetonitrile).

-

Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous acid to yield the final ketone product.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of 2,5-difluorobromobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Acetonitrile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of acetonitrile (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Hydrolysis: Carefully pour the reaction mixture into a cold aqueous solution of ammonium chloride or dilute sulfuric acid with vigorous stirring.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Applications in Drug Discovery and Materials Science

The presence of the 2,5-difluoro substitution pattern makes this compound a valuable precursor for a range of bioactive molecules and advanced materials.

-

Pharmaceutical Intermediates: This compound serves as a key starting material for the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The fluorine atoms can enhance the binding affinity of the final drug molecule to its target protein and improve its metabolic stability, leading to a longer duration of action. For instance, derivatives of fluorinated acetophenones are used in the synthesis of inhibitors for enzymes like phosphodiesterases, which are implicated in conditions such as cardiovascular diseases and neurological disorders.[9]

-

Agrochemicals: Similar to its role in pharmaceuticals, the difluoroacetophenone core can be incorporated into novel pesticides and herbicides. The fluorine atoms can increase the potency and selectivity of these agrochemicals.

-

Materials Science: this compound is utilized in the production of specialty polymers and resins. The incorporation of fluorine can enhance properties such as thermal stability and chemical resistance, which are crucial for high-performance applications.[1]

-

Organic Electronics: This compound can play a role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in energy-efficient lighting and solar energy technologies.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][4]

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. Its synthesis, primarily through robust methods like Friedel-Crafts acylation and Grignard reactions, provides access to a versatile building block. The strategic placement of two fluorine atoms on the aromatic ring offers a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of target molecules. As the demand for more effective pharmaceuticals and advanced materials continues to grow, the importance of key intermediates like this compound in driving innovation is set to increase.

References

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. 2′,5′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. 2′,5′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2',5'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Nuances of a Fluorinated Ketone

2',5'-Difluoroacetophenone is an aromatic ketone that has garnered significant interest within the realms of pharmaceutical and agrochemical synthesis. Its utility as a key intermediate stems from the strategic placement of two fluorine atoms on the phenyl ring, which can profoundly influence the physicochemical and biological properties of derivative compounds, such as metabolic stability and binding affinity.[1] This compound serves as a critical building block in the synthesis of novel molecules, including pyrazole compounds investigated as inhibitors of dipeptidyl peptidases for their anti-hyperglycemic effects.[2][3] It is also utilized in the preparation of 2,5-difluorostyrene.[4]

However, the very attributes that make fluorinated compounds like this compound valuable in drug discovery and materials science also necessitate a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols.[5][6] This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency response associated with this compound, ensuring the protection of laboratory personnel and the integrity of research.

Section 1: Physicochemical Characteristics and Hazard Profile

A foundational element of safe laboratory practice is a thorough understanding of a compound's intrinsic properties and associated hazards. This compound is a clear, colorless to yellow liquid[2][4] with a combustible nature.[7][8] Its toxicological properties have not been exhaustively investigated, underscoring the importance of treating it with a high degree of caution.[7]

1.1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1979-36-8 | [2][4] |

| Molecular Formula | C₈H₆F₂O | [4] |

| Molecular Weight | 156.13 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid/oil | [2][4] |

| Boiling Point | 78-80°C at 12 mmHg | [2][4] |

| Density | 1.233 g/mL at 25°C | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2][4] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][4] |

1.2: GHS Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The recognized GHS hazard classifications are as follows:

-

Skin Irritation (Category 2) : Causes skin irritation.[7][8]

-

Serious Eye Irritation (Category 2A/2) : Causes serious eye irritation.[7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[7]

-

Flammable Liquids (Category 4) / Combustible Liquid : Combustible liquid.[7][8]

These classifications mandate specific precautionary actions to mitigate risk. The following diagram illustrates the logical flow from hazard identification to the implementation of corresponding safety measures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1979-36-8 [m.chemicalbook.com]

- 3. This compound | 1979-36-8 [chemicalbook.com]

- 4. Cas 1979-36-8,this compound | lookchem [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

commercial availability and suppliers of 2',5'-Difluoroacetophenone

An In-depth Technical Guide to 2',5'-Difluoroacetophenone for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key fluorinated building block for professionals in pharmaceutical discovery, agrochemical synthesis, and materials science. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights into its practical use.

Strategic Overview: The Value Proposition of this compound

This compound (CAS No: 1979-36-8) is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring. This specific substitution pattern is not arbitrary; it is a deliberate design element for chemists seeking to impart unique properties onto target molecules. The strong electron-withdrawing nature of fluorine significantly alters the electronic landscape of the molecule, enhancing the reactivity of the ketone and influencing the metabolic stability and binding affinity of its derivatives.[1]

Its primary value lies in its role as a versatile intermediate. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve a drug candidate's pharmacokinetic profile, including lipophilicity and resistance to metabolic degradation.[1] In materials science, the C-F bond's strength and polarity are leveraged to create polymers and organic electronics with enhanced thermal stability and specific electronic properties.[1][2]

Physicochemical & Structural Characteristics

The physical properties of this compound are a direct consequence of its molecular structure. It exists as a colorless to light yellow liquid under standard conditions, a trait that simplifies its handling and measurement in laboratory settings.[1][2]

Key Property Summary

| Property | Value | Source(s) |

| CAS Number | 1979-36-8 | [1][3] |

| Molecular Formula | C₈H₆F₂O | [1][3] |

| Molecular Weight | 156.13 g/mol | [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Density | ~1.233 g/mL at 25 °C | [3][4] |

| Boiling Point | 61 °C at 5 mmHg; 78-80 °C at 12 mmHg | [1][2][3] |

| Refractive Index (n20/D) | ~1.4882 | [3][4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3][4] |

| Purity (Typical) | ≥ 98% (GC) | [1] |

The presence of the fluorine atoms ortho and meta to the acetyl group creates a unique electronic environment. The ortho-fluorine atom can exert a significant inductive effect, influencing the reactivity of the adjacent carbonyl group. This substitution pattern is crucial for directing subsequent chemical modifications and is a key reason for its selection in complex synthetic pathways.

Commercial Availability & Supplier Vetting

This compound is readily available from a multitude of chemical suppliers, catering to both small-scale research and bulk industrial needs.

Representative Commercial Suppliers

| Supplier | Purity Specification | Typical Use Case |

| Sigma-Aldrich (Merck) | 98% | Research & Development |

| Chem-Impex International | ≥ 98% (GC) | Research & Synthesis |

| Shanghai Talent Chemical Co. | 99% | Bulk & Commercial Supply |

| Thermo Scientific (Alfa Aesar) | 98% | Research & Development |

Scientist's Note on Procurement: When sourcing this intermediate, the primary validation document is the Certificate of Analysis (CoA) . Insist on a lot-specific CoA that confirms purity via Gas Chromatography (GC) and identity via NMR or other spectroscopic methods. For GMP or pilot-scale work, supplier transparency regarding manufacturing controls and impurity profiles is non-negotiable. While cost is a factor, the downstream consequences of using a poorly characterized starting material—failed reactions, complex purification, and compromised data integrity—far outweigh any initial savings.

Synthesis and Purification: A Validated Protocol

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and process development. The most common and industrially viable method is the Friedel-Crafts acylation of 1,4-difluorobenzene.

Workflow: Friedel-Crafts Acylation Synthesis

Caption: Friedel-Crafts acylation workflow for this compound.

Step-by-Step Synthesis Protocol

-

1. Catalyst Suspension: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a dry, inert solvent like dichloromethane (DCM). The system must be scrupulously dry as AlCl₃ reacts violently with water.

-

2. Reactant Addition: Cool the suspension to 0°C using an ice bath. Add 1,4-difluorobenzene (1.0 eq.) to the mixture.

-

3. Acylation: Add acetyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, maintaining the temperature below 5°C. The dropwise addition is critical to control the exothermic reaction and prevent side reactions.

-

4. Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.

-

5. Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic phase. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

6. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

7. Washing & Drying: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

8. Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product as a clear liquid.[1][4] Vacuum distillation is essential to prevent thermal decomposition that can occur at the compound's atmospheric boiling point.

Core Applications in Drug Discovery and Materials Science

The utility of this compound stems from its ability to serve as a foundational scaffold for more complex molecules.

Role as a Pharmaceutical Intermediate

It is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, anti-cancer, and analgesic drugs.[1][2] For example, it is used in synthesizing pyrazole compounds that act as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for treating type 2 diabetes.[3][4]

Caption: General synthetic pathway from building block to a complex API.

Applications in Advanced Materials

The fluorinated aromatic ring is a desirable feature in materials science.[1]

-

Specialty Polymers: It serves as a monomer or precursor for fluorinated polymers, enhancing properties like thermal stability and chemical resistance.[1][2]

-

Organic Electronics: The compound and its derivatives are explored in the development of materials for Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the fluorinated ring can be tuned for efficient light emission.[1]

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and requires careful management.

GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing vapours.[5] P280: Wear protective gloves/eye protection.[5] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Self-Validating Handling Procedures

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required to prevent skin contact.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from strong oxidizing agents, sparks, and open flames.[2] The recommended storage temperature is room temperature.[3][4]

-

Disposal: Dispose of waste via a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in science. Its unique electronic properties, conferred by the dual fluorine substitution, provide chemists with a reliable and versatile platform for constructing novel molecules with enhanced performance characteristics. By understanding its synthesis, handling its reactivity with precision, and adhering to strict safety protocols, researchers can fully leverage its potential to advance the frontiers of medicine and materials science.

References

An In-Depth Technical Guide to 1-(2,5-Difluorophenyl)ethan-1-one: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(2,5-difluorophenyl)ethan-1-one, a key fluorinated building block in modern organic synthesis. With a focus on its role in the development of pharmaceuticals, this document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and critical safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and detailed methodologies.

Chemical Identity and Physicochemical Properties

1-(2,5-Difluorophenyl)ethan-1-one, also known as 2',5'-difluoroacetophenone, is an aromatic ketone distinguished by a difluorinated phenyl ring. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable precursor in various synthetic pathways.

Table 1: Chemical Identifiers for 1-(2,5-Difluorophenyl)ethan-1-one

| Identifier | Value |

| IUPAC Name | 1-(2,5-difluorophenyl)ethan-1-one |

| CAS Number | 1979-36-8[1] |

| Molecular Formula | C₈H₆F₂O[1] |

| Molecular Weight | 156.13 g/mol [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)F)F |

| InChI | InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 |

| InChIKey | HLAFIZUVVWJAKL-UHFFFAOYSA-N |

The presence of two electron-withdrawing fluorine atoms on the phenyl ring enhances the compound's electrophilicity and modulates its solubility and metabolic stability in larger molecules.